N-Nitrosocyclohexylsulfamic acid
Description
Contextual Significance in Contemporary Chemical Science
The primary significance of N-Nitrosocyclohexylsulfamic acid in contemporary chemical science stems from its status as a potential nitrosamine (B1359907) impurity. The formation of N-nitroso compounds is a significant concern in the pharmaceutical and food industries. The reaction between secondary amines, such as those that can be derived from cyclamate, and nitrosating agents like nitrous acid can lead to the formation of these compounds.
Research has indicated that this compound can be formed from cyclohexylsulfamic acid in acidic aqueous solutions containing nitrite (B80452). nih.gov The pH of the environment plays a critical role in both the formation and decomposition of this N-nitroso derivative. nih.gov Studies have shown that the yield of the N-nitroso compound is optimized at a pH of 2.45, while it exhibits relative stability at a pH of 4.5. nih.gov This pH-dependent stability is a key area of investigation, particularly in understanding its potential presence in various matrices.
Overview of Research Trajectories and Methodological Paradigms
Current research trajectories concerning this compound are predominantly focused on analytical methodologies for the detection and quantification of N-nitroso compounds in general. The inherent instability of many nitrosamines, including the N-nitroso derivative of cyclamate, presents analytical challenges.
Methodological paradigms for the analysis of N-nitroso compounds often involve sophisticated techniques such as:
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of volatile and semi-volatile nitrosamines.
Ultra-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (UPLC-APCI-MS/MS): A sensitive technique for the identification and validation of nitrosamine contaminants.
These methods are often applied to complex matrices to detect trace levels of nitrosamines. However, specific, validated analytical methods dedicated solely to the routine analysis of this compound are not widely reported, likely due to its transient nature and the focus on broader screening for a range of N-nitroso compounds. The research that does exist has tended to investigate its formation kinetics and stability in specific environments, such as simulated gastric conditions, rather than its isolation and use in further chemical synthesis or application. nih.gov
Structure
3D Structure
Properties
CAS No. |
70365-40-1 |
|---|---|
Molecular Formula |
C6H12N2O4S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
cyclohexyl(nitroso)sulfamic acid |
InChI |
InChI=1S/C6H12N2O4S/c9-7-8(13(10,11)12)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) |
InChI Key |
PIHASSPJQZLSMO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(N=O)S(=O)(=O)O |
Canonical SMILES |
C1CCC(CC1)N(N=O)S(=O)(=O)O |
Other CAS No. |
70365-40-1 |
Synonyms |
N-nitrosocyclohexylsulfamic acid |
Origin of Product |
United States |
Chemical Reactivity and Transformation of N Nitrosocyclohexylsulfamic Acid
Denitrosation Pathways and Products
Denitrosation, the cleavage of the N-NO bond, is a characteristic reaction of N-nitrosamines. This process can be initiated under various conditions, particularly in acidic solutions and can be catalyzed by nucleophiles. For N-nitrosamines in general, denitrosation can proceed through protonation of the amine nitrogen, followed by the departure of the nitrosonium ion (NO⁺).
While specific studies on the denitrosation products of N-Nitrosocyclohexylsulfamic acid are not extensively detailed in the provided search results, the general mechanism suggests that the primary products would be cyclohexylsulfamic acid and a source of nitrous acid or its decomposition products. The reaction is influenced by the presence of nucleophilic catalysts.
Table 1: Potential Products of this compound Denitrosation
| Reactant | Condition | Potential Products |
|---|---|---|
| This compound | Acidic medium | Cyclohexylsulfamic acid, Nitrous acid (HNO₂) |
Intramolecular Rearrangements and Structural Modifications
Other potential intramolecular reactions could theoretically involve the sulfamic acid moiety, but without specific experimental data, any proposed pathway remains speculative. Research on the reactivity of analogous compounds primarily focuses on denitrosation rather than intramolecular rearrangements.
Reaction Kinetics and Underlying Mechanisms
The kinetics of N-nitrosamine transformation are highly dependent on the reaction conditions, particularly the pH and the presence of catalysts.
Acid-Catalyzed Reaction Dynamics
The decomposition of N-nitrosamines is often subject to acid catalysis. Studies on related N-nitroso compounds, such as N-nitroso-N-methyl-N-cyclohexylamine, indicate that the formation (and by extension, the reverse decomposition reaction) is highly pH-dependent, with a narrow pH optimum around pH 3. nih.gov This suggests that the reactivity of this compound would also be significantly influenced by the hydrogen ion concentration.
The general mechanism for acid-catalyzed denitrosation involves the protonation of the nitrosamine (B1359907). rsc.org The electron-withdrawing nature of the sulfamic acid group in this compound is expected to affect the basicity of the amine nitrogen and thus the equilibrium of the initial protonation step. rsc.org A lower basicity would require a more strongly acidic medium to achieve a significant reaction rate.
Nucleophilic and Electrophilic Catalysis in Transformation
The denitrosation of N-nitrosamines can be significantly accelerated by the presence of nucleophilic catalysts. rsc.org Nucleophiles attack the nitroso group of the protonated N-nitrosamine, facilitating the cleavage of the N-N bond. Common nucleophiles that exhibit this catalytic effect include halide ions (e.g., Br⁻, I⁻) and thiourea (B124793). rsc.org
The reactivity of nucleophiles is dependent on the solvent system. rsc.org For instance, in aqueous acetic acid, bromide ions and thiourea have been shown to be effective catalysts for the denitrosation of various nitrosamines. rsc.org This suggests that in the presence of such nucleophiles, the transformation of this compound would be enhanced.
Electrophilic catalysis, other than proton catalysis, is less commonly discussed for denitrosation. The initial and key step is typically the protonation of the nitrosamine, which is an electrophilic attack by H⁺.
Table 2: Factors Influencing the Reaction Kinetics of N-Nitrosamine Transformation
| Factor | Effect | Reference |
|---|---|---|
| Low pH (Acidic conditions) | Increases the rate of denitrosation by protonating the nitrosamine. | rsc.orgnih.gov |
| Nucleophilic Catalysts (e.g., Br⁻, thiourea) | Accelerate the cleavage of the N-N bond in the protonated nitrosamine. | rsc.org |
| Electron-withdrawing substituents | Affect the protonation equilibrium and the rate of nucleophilic attack. | rsc.org |
Degradation Processes of N Nitrosocyclohexylsulfamic Acid
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For N-Nitrosocyclohexylsulfamic acid, the primary abiotic degradation mechanisms would likely involve hydrolysis and photolysis.
Hydrolysis in Aqueous Systems
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound in aqueous environments would be pH-dependent. The sulfamic acid group is a strong acid, and its stability can be influenced by the acidity or alkalinity of the solution.
Conversely, under neutral or alkaline conditions, the degradation pathway might shift. While specific studies on this compound are not available, the hydrolysis of similar compounds often proceeds through different mechanisms in varying pH ranges.
Table 1: Potential Hydrolysis Products of this compound
| Reactant | Condition | Potential Products |
| This compound | Acidic Hydrolysis | Cyclohexylsulfamic acid, Nitrous acid |
| This compound | Neutral/Alkaline | Cyclohexylamine, Sulfate, Nitrite (B80452) (hypothetical) |
Photolytic Degradation Pathways
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. N-nitroso compounds are known to be susceptible to photolysis, particularly by ultraviolet (UV) radiation. The energy from the UV light can excite the electrons in the N-N=O chromophore, leading to the cleavage of the N-N bond.
For this compound, exposure to sunlight or other UV sources would likely lead to the formation of a cyclohexylsulfamyl radical and a nitric oxide radical. These highly reactive species would then undergo further reactions with other molecules in their environment, such as oxygen or water, to form a variety of degradation products. The efficiency of photolytic degradation would depend on factors such as the wavelength and intensity of the light, the presence of photosensitizing agents, and the chemical composition of the surrounding medium.
Biotic Degradation Processes
Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms. The structure of this compound suggests that it could be susceptible to microbial and enzymatic degradation.
Microbial Transformation in Environmental Compartments
In environments such as soil and water, microorganisms play a crucial role in the transformation of nitrogen-containing organic compounds. The degradation of this compound by microbial communities would likely involve the cleavage of the N-nitroso group, a process known as denitrosation. This could occur under both aerobic and anaerobic conditions.
Under aerobic conditions, some bacteria might be able to utilize the compound as a source of carbon or nitrogen. The degradation pathway could initiate with the oxidation of the cyclohexyl ring, followed by the cleavage of the sulfamate (B1201201) and nitroso groups.
Under anaerobic conditions, different microbial populations would be active. Denitrifying bacteria, for instance, might reduce the nitroso group as part of their respiratory process, potentially leading to the formation of cyclohexylsulfamic acid and nitrogen gas.
Enzymatic Mediated Degradation
Specific enzymes within microorganisms are responsible for catalyzing degradation reactions. For this compound, enzymes such as nitroreductases or denitrosases could play a key role. These enzymes are capable of cleaving the N-N bond of N-nitroso compounds.
The enzymatic degradation could proceed through several potential pathways. For example, a reductase could catalyze the reduction of the nitroso group to produce a hydrazine (B178648) derivative, which might be less stable and more amenable to further degradation. Alternatively, an oxidative enzymatic pathway could target the cyclohexyl ring, leading to hydroxylated intermediates that are more water-soluble and easier for microbial communities to break down. The specific enzymes and metabolic pathways involved would be dependent on the microbial species present and the environmental conditions.
Table 2: Potential Biotic Degradation Products of this compound
| Degradation Process | Potential Enzymes Involved | Potential Products |
| Aerobic Microbial Degradation | Oxidases, Hydrolases | Cyclohexanone, Cyclohexanol, Sulfate, Nitrate |
| Anaerobic Microbial Degradation | Reductases, Denitrosases | Cyclohexylsulfamic acid, Nitrogen gas, Cyclohexylamine |
Environmental Dynamics and Fate of N Nitrosocyclohexylsulfamic Acid
Distribution and Transport Mechanisms in Environmental Matrices
The mobility and distribution of a chemical compound in the environment are governed by its intrinsic physicochemical properties and its interactions with different environmental media, including soil, water, and air.
Soil Mobility and Sorption Dynamics
Aquatic System Distribution
Specific data on the distribution of N-Nitrosocyclohexylsulfamic acid in various aquatic systems, such as rivers, lakes, and groundwater, are not available in the current body of scientific literature. The distribution of a compound in aquatic environments is largely determined by its water solubility, potential for volatilization, and its tendency to partition into sediment.
Atmospheric Transport Considerations
Information regarding the potential for atmospheric transport of this compound is not documented in the available literature. Key indicators of atmospheric mobility, such as a compound's vapor pressure and Henry's Law constant, are crucial for assessing its potential for long-range transport. In the absence of this data for this compound, its atmospheric fate remains uncharacterized.
Persistence and Dissipation in Natural and Engineered Systems
The persistence of a compound, often expressed in terms of its environmental half-life, is a key measure of its potential to accumulate in the environment. Unfortunately, specific studies detailing the persistence and dissipation rates of this compound in natural or engineered systems (e.g., wastewater treatment plants) could not be identified in the reviewed literature. The degradation of N-nitrosamines can occur through various processes, including photolysis (degradation by sunlight), biodegradation by microorganisms, and chemical hydrolysis. The efficiency of these processes is highly dependent on the specific structure of the N-nitrosamine and the environmental conditions.
Formation and Analysis of Environmental Transformation Products
While the formation of transformation products is a critical aspect of the environmental fate of any compound, there is no specific information available in the scientific literature concerning the environmental transformation products of this compound. The identification of metabolites and degradation byproducts is essential, as these transformation products can sometimes be more persistent or toxic than the parent compound. researchgate.net Modern analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), are powerful tools for identifying unknown transformation products in environmental samples. nih.gov However, their application to the study of this compound has not been reported.
Influence of Environmental Parameters on Reactivity and Fate
The reactivity and ultimate fate of a chemical in the environment are profoundly influenced by a range of environmental parameters. For a compound like this compound, factors such as pH, temperature, and the presence of sunlight would be expected to play a significant role in its stability and degradation pathways. For instance, the pH of the water could affect hydrolysis rates, while temperature can influence the speed of both biotic and abiotic degradation processes. Sunlight can provide the energy for photolytic degradation. However, without specific experimental studies on this compound, the quantitative impact of these parameters on its environmental behavior cannot be detailed.
Advanced Analytical Methodologies for N Nitrosocyclohexylsulfamic Acid Research
Application of Radiolabeled Compounds in Fate and Transformation Studies
In the absence of specific studies on N-Nitrosocyclohexylsulfamic acid, a common approach to investigate the environmental fate and transformation of a chemical compound is through the use of radiolabeled analogues. This technique involves synthesizing the compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Hydrogen-3 (³H), incorporated into its molecular structure. The radioactivity allows for highly sensitive and specific tracking of the compound and its transformation products in various environmental matrices.
Hypothetical Application to this compound:
Methodologies for Tracking Degradation Pathways and Intermediate Species
Identifying the degradation pathways and the intermediate chemical species formed is essential for a complete understanding of a compound's environmental impact. Advanced analytical techniques are employed to separate, identify, and quantify these transformation products.
Commonly Used Methodologies:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating the parent compound from its degradation products in a liquid sample.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight and structural information, enabling the identification of unknown intermediate compounds. Tandem mass spectrometry (MS/MS) can further elucidate the structure of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.
Hypothetical Degradation Pathway Analysis of this compound:
Researchers would expose this compound to various environmental conditions (e.g., different pH levels, presence of microorganisms, sunlight) and analyze samples at regular intervals using LC-MS/MS. This would allow for the tentative identification of breakdown products, which could then be isolated for definitive structural confirmation by NMR.
Quantitative Assessment in Research Models (e.g., Laboratory Microcosms)
Laboratory microcosms are controlled experimental systems that simulate specific environmental compartments, such as a small-scale aquatic ecosystem or a soil column. These models are invaluable for quantitatively assessing the degradation kinetics and transformation of a chemical under reproducible conditions.
Hypothetical Microcosm Study for this compound:
A laboratory microcosm could be established using sediment and water from a specific location. After introducing a known concentration of this compound, samples of water and sediment would be collected over time. The concentration of the parent compound and its identified transformation products would be quantified using a validated analytical method, such as HPLC with UV or mass spectrometric detection. This data would be used to calculate degradation rates and half-lives.
Hypothetical Data from a Microcosm Study:
The following table represents hypothetical data that could be generated from such a study.
| Time (Days) | This compound Concentration (µg/L) | Transformation Product A Concentration (µg/L) | Transformation Product B Concentration (µg/L) |
| 0 | 100.0 | 0.0 | 0.0 |
| 7 | 75.2 | 12.5 | 5.1 |
| 14 | 51.8 | 23.1 | 10.3 |
| 28 | 26.4 | 35.8 | 18.7 |
| 56 | 8.9 | 42.3 | 25.4 |
Theoretical and Computational Investigations of N Nitrosocyclohexylsulfamic Acid
Quantum Chemical Studies of Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like N-Nitrosocyclohexylsulfamic acid. These computational tools can predict molecular structure, electronic properties, and reactivity.
Studies on related N-nitrosamines and sulfamic acids often employ Density Functional Theory (DFT) and ab initio calculations to determine optimized geometries, vibrational frequencies, and various electronic descriptors. researchgate.net For this compound, these calculations would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.
Key reactivity insights are derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For instance, in studies of other reactive compounds, a low HOMO-LUMO gap has been correlated with increased activity. rsc.org
Furthermore, quantum chemical calculations can determine various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These are often calculated using the energies of the neutral, anionic, and cationic species.
Table 1: Key Reactivity Descriptors Calculated from Quantum Chemistry
| Descriptor | Formula | Significance |
| Ionization Potential (IP) | E(N-1) - E(N) | Energy required to remove an electron. |
| Electron Affinity (EA) | E(N) - E(N+1) | Energy released when an electron is added. |
| Electronegativity (χ) | (IP + EA) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. |
| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |
Note: E(N), E(N-1), and E(N+1) represent the total electronic energies of the neutral, cationic, and anionic forms of the molecule, respectively.
These descriptors, when calculated for this compound, would allow for a comparison of its reactivity with other known N-nitroso compounds.
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions, which is particularly relevant for understanding the formation or degradation of this compound. nih.gov The nitrosation of cyclohexylsulfamic acid (cyclamate) is a key reaction pathway to consider.
Potential Energy Surface Calculations
The potential energy surface (PES) is a conceptual and mathematical landscape that connects the geometry of a set of atoms with their corresponding energy. By calculating the energy at numerous points along a reaction coordinate (a geometric parameter that changes during the reaction, such as a bond being formed or broken), a profile of the reaction pathway can be constructed.
For the formation of this compound, the reaction coordinate would likely involve the approach of a nitrosating agent (like the nitrosonium ion, NO+) to the nitrogen atom of cyclohexylsulfamic acid. The PES would show the energy of the system as this bond forms, revealing the energies of reactants, intermediates, transition states, and products. Computational studies on similar nitrosation reactions have successfully used PES calculations to delineate the most energetically favorable pathways. nih.gov
Transition State Analysis
A transition state (TS) is the highest energy point along the lowest energy path of a reaction. It represents the "point of no return" between reactants and products. Identifying the structure and energy of the transition state is crucial for calculating the activation energy of a reaction, which determines the reaction rate.
Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate these TS structures. Once located, frequency calculations are performed to confirm the nature of the stationary point. A true transition state has exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. For the nitrosation of cyclamate, transition state analysis would provide the activation energy barrier for the reaction, offering insights into how readily this compound is formed under various conditions. rsc.org
Molecular Modeling and Simulation of Compound Interactions
Molecular modeling and simulations can be used to investigate how this compound interacts with other molecules, such as solvents or biological macromolecules. researchgate.net Molecular dynamics (MD) simulations, for example, could model the behavior of the compound in an aqueous environment, showing how water molecules arrange around its polar and non-polar regions and how it moves and flexes over time.
Investigating non-covalent interactions is a key aspect of these simulations. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be applied to computational results to identify and characterize hydrogen bonds, van der Waals forces, and other interactions that stabilize molecular complexes. rsc.org While no specific studies on this compound exist, this methodology is routinely applied to understand the interactions of small molecules with their environment.
Advanced Density Functional Theory Applications
Density Functional Theory (DFT) is a workhorse of modern computational chemistry due to its balance of accuracy and computational cost. researchgate.net Advanced applications of DFT involve the use of more sophisticated functionals and basis sets to improve the accuracy of calculations.
For a molecule containing sulfur and a nitroso group like this compound, choosing the right functional is critical. Functionals that include dispersion corrections (e.g., B3LYP-D3 or ωB97X-D) are often necessary to accurately model non-covalent interactions and the subtle electronic effects that govern reactivity. rsc.org
Advanced DFT methods can also be used to calculate spectroscopic properties, such as NMR chemical shifts and infrared vibrational frequencies. Comparing these calculated spectra with experimental data serves as a powerful validation of the computational model. For instance, DFT has been successfully used to predict the spectroscopic features of complex organic molecules, aiding in their structural characterization.
Emerging Research Perspectives and Future Challenges
Identification of Novel Precursors and Formation Pathways
The formation of N-nitrosamines typically requires a secondary or tertiary amine and a nitrosating agent, often under acidic conditions. acs.org For N-Nitrosocyclohexylsulfamic acid, the logical precursors would be cyclohexylsulfamic acid (a secondary amine) and a nitrosating agent.
Potential Precursors and Formation Mechanisms:
Cyclohexylsulfamic Acid: This compound, also known as cyclamate, is an artificial sweetener. Its secondary amine group is susceptible to nitrosation.
Nitrosating Agents: Nitrite (B80452) salts (e.g., sodium nitrite) are common nitrosating agents. acs.org Nitrogen oxides (NOx) present in the atmosphere can also contribute to nitrosamine (B1359907) formation. acs.org
The reaction would likely proceed via the nitrosation of the secondary amine nitrogen in cyclohexylsulfamic acid. This process can be catalyzed by heat and acidic conditions. acs.org The general mechanism involves the protonation of the nitrite ion to form nitrous acid, which then reacts with the amine. acs.org
Table 1: Potential Precursors and Formation Conditions for this compound
| Precursor | Type | Common Sources | Formation Conditions |
| Cyclohexylsulfamic Acid | Secondary Amine | Artificial sweetener (cyclamate) | Presence of nitrosating agents |
| Nitrite (NO₂⁻) | Nitrosating Agent | Food preservative, water treatment | Acidic pH |
| Nitrogen Oxides (NOx) | Nitrosating Agent | Air pollution, industrial emissions | Can form nitrous acid in aqueous environments |
Further research is needed to identify other potential precursors and to understand the kinetics and thermodynamics of this compound formation under various environmental and industrial conditions.
Development of Advanced Methodologies for Environmental Assessment
The detection and quantification of N-nitrosamines at trace levels in complex matrices pose a significant analytical challenge. theanalyticalscientist.comtheanalyticalscientist.com This is due to their low concentrations and the potential for interference from other compounds. americanpharmaceuticalreview.comsepscience.com
Current and Emerging Analytical Techniques:
Chromatography-Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the primary methods for nitrosamine analysis. americanpharmaceuticalreview.comnih.gov These methods offer the high sensitivity and selectivity required for detecting low levels of these compounds. chromatographyonline.comnih.gov
High-Resolution Mass Spectrometry (HRMS): LC-HRMS is increasingly used to identify and quantify a wide range of nitrosamines, including those that are not targeted in routine analyses. americanpharmaceuticalreview.com
Sample Preparation: Effective sample extraction and clean-up are crucial for accurate analysis. Solid-phase extraction (SPE) is a common technique used to concentrate nitrosamines and remove interfering matrix components. theanalyticalscientist.com
Table 2: Advanced Analytical Methods for Nitrosamine Detection
| Analytical Technique | Abbreviation | Key Advantages |
| Gas Chromatography-Mass Spectrometry | GC-MS | Good for volatile and thermally stable nitrosamines. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Suitable for a wider range of nitrosamines, including non-volatile and thermally labile compounds. americanpharmaceuticalreview.com |
| Tandem Mass Spectrometry | MS/MS | Provides enhanced selectivity and sensitivity, reducing false positives. chromatographyonline.com |
| High-Resolution Mass Spectrometry | HRMS | Enables accurate mass measurements, aiding in the identification of unknown nitrosamines. americanpharmaceuticalreview.com |
Future development in this area should focus on creating standardized and validated methods specifically for this compound in various matrices, such as water, food, and pharmaceutical products.
Integration of Multi-Scale Approaches in Research
Understanding the environmental behavior of contaminants like this compound requires a multi-scale approach, connecting molecular-level interactions to large-scale environmental transport and impacts. sustainability-directory.comresearchgate.net
Levels of Multi-Scale Modeling:
Molecular Scale: Quantum mechanical calculations can predict the reactivity and degradation pathways of the molecule.
Pore/Particle Scale: Models at this level can simulate the interaction of the compound with soil and sediment particles.
Field/Catchment Scale: These models predict the transport and fate of the compound in larger environmental systems like rivers and groundwater. mdpi.commdpi.com
Ecosystem and Global Scale: This level of modeling assesses the broader ecological risks and potential for long-range transport. sustainability-directory.com
By integrating data and models across these scales, researchers can develop a more comprehensive understanding of the potential risks associated with this compound. news-medical.net
Addressing Knowledge Gaps in Transformation and Fate Mechanisms
Significant knowledge gaps exist regarding the transformation and environmental fate of most N-nitrosamines, including this compound. nih.govnih.gov
Key Research Questions:
Photodegradation: N-nitrosamines are generally susceptible to degradation by sunlight. acs.orgacs.org The photolytic stability of this compound needs to be determined.
Biodegradation: The potential for microorganisms to break down this compound in soil and water is unknown. researchgate.net
Hydrolysis: The stability of the N-N bond to hydrolysis under different pH conditions is a critical factor in its environmental persistence. researchgate.net
Sorption: The extent to which this compound binds to soil and sediment will influence its mobility in the environment.
Table 3: Key Areas for Future Research on Transformation and Fate
| Transformation Process | Key Factors to Investigate | Potential Impact on Environmental Persistence |
| Photodegradation | Wavelength of light, presence of photosensitizers | Can be a major removal pathway in surface waters. acs.org |
| Biodegradation | Microbial populations, oxygen levels, nutrient availability | Determines the potential for natural attenuation in soil and water. |
| Hydrolysis | pH, temperature | Affects the stability of the compound in aqueous environments. |
| Sorption | Soil organic carbon content, clay mineralogy, pH | Controls the mobility and bioavailability of the compound. |
Systematic studies are required to fill these knowledge gaps and to develop accurate models for predicting the environmental behavior and potential exposure risks of this compound.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-Nitrosocyclohexylsulfamic acid in laboratory settings?
- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical goggles. Work should be conducted in a fume hood to avoid inhalation exposure. Post-handling, decontaminate surfaces with ethanol or neutralizing agents. Store the compound in a cool, dry environment under inert gas (e.g., argon) to mitigate degradation. Avoid prolonged storage, as aging may increase hazards .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirm molecular structure via characteristic proton and carbon shifts.
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>98%) using reverse-phase columns and UV detection.
- Mass Spectrometry (MS): Validate molecular weight (e.g., 179.23 g/mol for N-Cyclohexylsulfamic Acid analogs) .
Q. What storage conditions optimize the stability of this compound?
- Methodological Answer: Store in amber glass vials at 2–8°C under anhydrous conditions. Regularly monitor for discoloration or precipitate formation, which indicate degradation. Update Safety Data Sheets (SDS) periodically, as storage hazards may evolve with time .
Advanced Research Questions
Q. How can synthesis protocols for this compound minimize nitroso-related byproducts?
- Methodological Answer: Optimize nitrosation reactions by:
- Controlled pH: Maintain acidic conditions (pH 2–3) using nitrosylsulfuric acid (NOHSO₄) to stabilize reactive intermediates .
- Temperature Modulation: Conduct reactions at 0–5°C to suppress side reactions like dimerization.
- Purification: Employ recrystallization in non-polar solvents (e.g., hexane) to isolate the target compound .
Q. How should researchers address contradictory data on the compound’s stability under varying pH?
- Methodological Answer: Design a replicated study with:
- Controlled Buffers: Test stability across pH 1–12 using phosphate and citrate buffers.
- Kinetic Analysis: Monitor decomposition rates via UV-Vis spectroscopy at λ_max ≈ 260 nm.
- Statistical Validation: Apply mixed-effects models to account for batch-to-batch variability .
Q. What experimental strategies isolate the reactivity of this compound from other nitroso compounds?
- Methodological Answer:
- Comparative Reactivity Assays: Use competitive reactions with amines (e.g., aniline vs. cyclohexylamine) to assess specificity.
- Isotopic Labeling: Introduce ¹⁵N isotopes to track nitroso group transfer via MS.
- Computational Modeling: Simulate reaction pathways using DFT to predict dominant mechanisms .
Key Methodological Considerations
- Safety vs. Reactivity: Balance stringent safety protocols (e.g., fume hood use ) with reaction optimization to avoid compromising experimental outcomes.
- Data Integrity: Cross-validate analytical results (e.g., NMR + HPLC) to address purity discrepancies .
- Ethical Compliance: Follow institutional guidelines for nitroso compound disposal, as improper release risks environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
